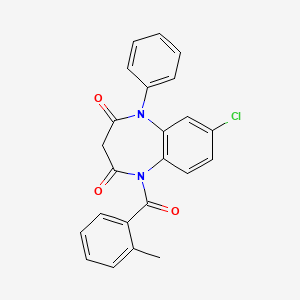
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions . One common method includes the use of carboxylic acid chlorides or anhydrides to acylate the amino group, followed by cyclization to form the benzodiazepine core . The reaction conditions often involve refluxing in solvents like xylene or butanol, with the addition of bases such as sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission and the regulation of ion channel activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines . Its unique substitution pattern and molecular configuration contribute to its specific interactions with the GABA receptor and its resultant effects .
Propriétés
Numéro CAS |
24826-53-7 |
|---|---|
Formule moléculaire |
C23H17ClN2O3 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
7-chloro-1-(2-methylbenzoyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-7-5-6-10-18(15)23(29)26-19-12-11-16(24)13-20(19)25(21(27)14-22(26)28)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
Clé InChI |
WEFPYRFMODVBQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2C(=O)CC(=O)N(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
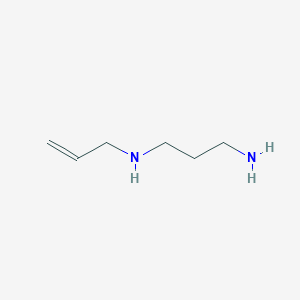
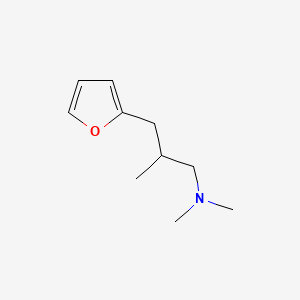
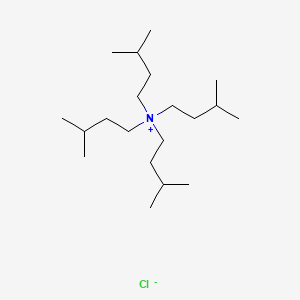
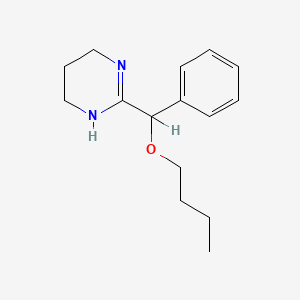
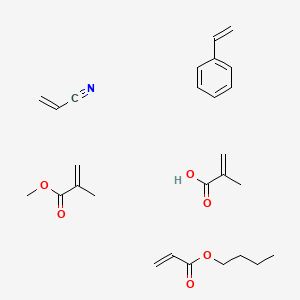
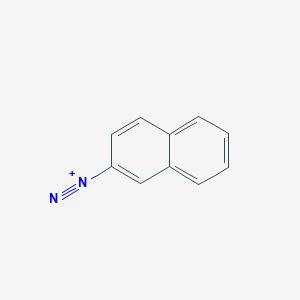
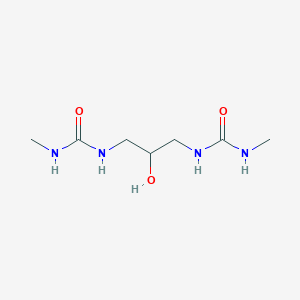
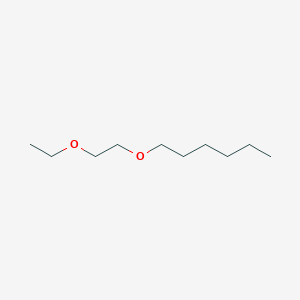
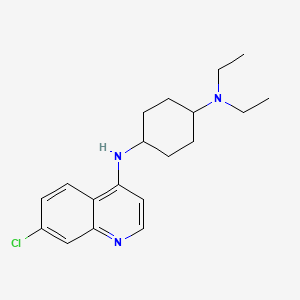
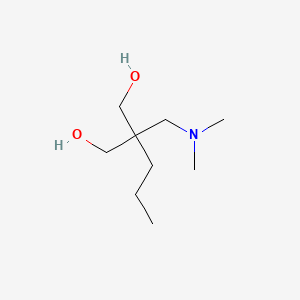
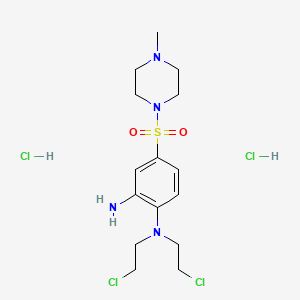
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

